

## AZ-5104: A Dichotomous Regulator of RORy and RORyT

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Dual Activities of a Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound **AZ-5104**, focusing on its unique dichotomous activity as an agonist of Retinoic acid receptor-related Orphan Receptor gamma (RORy) and an indirect inverse agonist of RORyT, the T-cell specific isoform. **AZ-5104**, an active metabolite of the EGFR inhibitor osimertinib, presents a fascinating case study in dual-function pharmacology with significant implications for immunology and metabolic disease research.

## **Core Concepts: RORy and RORyT**

The RORC gene gives rise to two distinct protein isoforms through alternative promoter usage: RORy and RORyT.[1]

- RORy is predominantly expressed in metabolic tissues such as the liver, skeletal muscle, and adipose tissue, where it plays a crucial role in regulating glucose and lipid metabolism.
- RORyT is primarily found in immune cells, particularly T helper 17 (Th17) cells. It is the
  master transcriptional regulator for Th17 cell differentiation and the production of proinflammatory cytokines like IL-17A and IL-17F.



Due to their distinct roles, RORy agonists are being explored for metabolic diseases, while RORyT inverse agonists are of high interest for treating autoimmune and inflammatory conditions.

### The Dichotomous Nature of AZ-5104

**AZ-5104** exhibits a unique dual activity profile. In non-immune cells, it directly binds to the ligand-binding domain of RORγ and functions as an agonist. Conversely, in Th17 cells, it acts as an indirect inverse agonist of RORγT by inhibiting a key signaling pathway required for RORC expression, thereby suppressing Th17 cell function.

## Agonistic Activity on RORy

In cellular contexts where RORy is the predominant isoform, such as the human hepatoma cell line HepG2, **AZ-5104** demonstrates clear agonistic properties. It has been shown to induce RORy-dependent transcription.[1] Molecular docking studies indicate that **AZ-5104** occupies the ligand-binding domain of RORy with a significant docking score.[1]

### Indirect Inverse Agonist Activity on RORyT

In Th17 cells, the primary effect of **AZ-5104** is the downregulation of RORyT expression. This is not due to direct antagonism at the RORyT receptor but is a consequence of its activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] By inhibiting EGFR, **AZ-5104** disrupts the downstream SRC-ERK-STAT3 signaling cascade, which is essential for the expression of RORyT and the differentiation and function of Th17 cells.[1] This leads to a reduction in the production of Th17-related cytokines.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the activity of **AZ-5104**.



| Target                | Activity  | Parameter                                        | Value                   | Cell<br>Line/System           |
|-----------------------|-----------|--------------------------------------------------|-------------------------|-------------------------------|
| RORy                  | Agonist   | Optimal Concentration for Transactivation        | 2 μΜ                    | RORy-HepG2 reporter cell line |
| RORy                  | Binding   | Molecular Docking Score (Free Energy of Binding) | -9.6 kcal/mol<br>(mean) | In silico (PDB:<br>3L0J)      |
| RORy                  | Binding   | Molecular Docking Score (Free Energy of Binding) | -8.7 kcal/mol<br>(mean) | In silico (PDB:<br>3B0W A)    |
| RORy                  | Binding   | Molecular Docking Score (Free Energy of Binding) | -8.5 kcal/mol<br>(mean) | In silico (PDB:<br>3B0W B)    |
| EGFR (WT)             | Inhibitor | IC50                                             | 25 nM                   | Kinase Assay                  |
| EGFR (L858R)          | Inhibitor | IC50                                             | 6 nM                    | Kinase Assay                  |
| EGFR<br>(L858R/T790M) | Inhibitor | IC50                                             | 1 nM                    | Kinase Assay                  |
| EGFR (L861Q)          | Inhibitor | IC50                                             | 1 nM                    | Kinase Assay                  |

# Signaling Pathways and Experimental Workflows AZ-5104 Signaling Pathway in Th17 Cells





Click to download full resolution via product page

Caption: **AZ-5104** inhibits EGFR, leading to decreased SRC-ERK-STAT3 signaling and reduced RORyT expression.

## **RORy Agonist Activity Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for assessing RORy agonist activity using a luciferase reporter assay.

## **RORyT Inverse Agonist Activity Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for evaluating the indirect inverse agonist effect of **AZ-5104** on RORyT in Th17 cells.

## Detailed Experimental Protocols RORy Luciferase Reporter Assay

Objective: To quantify the agonist activity of **AZ-5104** on RORy.

Materials:



- RORy-HepG2 reporter cell line (stably transfected with a ROR-responsive luciferase reporter construct)
- DMEM supplemented with 10% FBS, penicillin, and streptomycin
- AZ-5104 (stock solution in DMSO)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer

#### Protocol:

- Seed RORy-HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 μL of culture medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Prepare serial dilutions of **AZ-5104** in culture medium. The final concentrations should range from 0.1  $\mu$ M to 10  $\mu$ M. Include a vehicle control (DMSO).
- Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the different concentrations of **AZ-5104** or vehicle control.
- Incubate the plate for an additional 24 hours.
- Allow the plate to equilibrate to room temperature.
- Add 100 μL of luciferase assay reagent to each well.
- Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the luciferase activity to a co-transfected control reporter or total protein content if applicable.



## **Human Th17 Cell Differentiation and Cytokine Analysis**

Objective: To assess the effect of **AZ-5104** on RORyT expression and IL-17 production in differentiating Th17 cells.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naive CD4+ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
- Recombinant human IL-6, TGF-β, IL-1β, and IL-23
- Anti-human CD3 and anti-human CD28 antibodies
- Anti-human IL-4 and anti-human IFN-y neutralizing antibodies
- AZ-5104 (stock solution in DMSO)
- 24-well cell culture plates
- ELISA kit for human IL-17A
- Reagents for RNA isolation, cDNA synthesis, and qPCR (for RORC expression)
- Reagents for Western blotting (for RORyT, p-SRC, p-ERK, p-STAT3)

#### Protocol:

- Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
- Coat a 24-well plate with anti-CD3 antibody (1 μg/mL) overnight at 4°C.
- Wash the plate with sterile PBS.
- Seed the naive CD4+ T cells at a density of 1 x 106 cells per well in 1 mL of culture medium.



- Add anti-CD28 antibody (1 μg/mL) to the culture.
- To induce Th17 differentiation, add the following cytokines and neutralizing antibodies: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), anti-IL-4 (10 μg/mL), and anti-IFN-γ (10 μg/mL).
- Add AZ-5104 at various concentrations (e.g., 0.1  $\mu$ M to 2  $\mu$ M) or vehicle control (DMSO) to the respective wells.
- Incubate the cells at 37°C in a 5% CO2 incubator for 5 days.
- For Cytokine Analysis (ELISA):
  - After 5 days, centrifuge the plate and collect the culture supernatants.
  - Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.
- For Gene Expression Analysis (qPCR):
  - o Harvest the cells and isolate total RNA.
  - Synthesize cDNA and perform qPCR using primers specific for RORC and a housekeeping gene.
- For Protein Analysis (Western Blot):
  - For analysis of signaling pathway inhibition, treat the differentiating Th17 cells with AZ 5104 for 1 hour before harvesting.
  - Lyse the cells and perform Western blot analysis using antibodies against RORyT, p-SRC,
     p-ERK, p-STAT3, and their total protein counterparts.

## Conclusion

**AZ-5104** represents a compelling pharmacological tool and a potential starting point for the development of novel therapeutics. Its dichotomous activity highlights the importance of understanding the cellular context and signaling pathways when evaluating the effects of a



compound. For researchers in immunology, **AZ-5104** serves as a valuable probe for dissecting the signaling requirements of Th17 cell differentiation. In the field of metabolic research, its agonistic effects on RORy warrant further investigation. This guide provides a foundational understanding and practical protocols for exploring the multifaceted nature of **AZ-5104**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORy and RORyT -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ-5104: A Dichotomous Regulator of RORy and RORyT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605732#az-5104-and-ror-ror-t-dichotomous-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com